

# Application Note: Using CRISPR/Cas9 to Modulate Cholesterol Levels by Targeting HMGCR

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## Compound of Interest

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## Introduction

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to an organism's DNA.<sup>[1]</sup> This technology has broad applications in biomedical research and drug development, particularly in the study and potential treatment of metabolic disorders. Cholesterol, a vital lipid molecule, is a key component of cell membranes and a precursor for steroid hormones and bile acids. However, elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for cardiovascular disease.<sup>[2]</sup>

The synthesis of cholesterol is a complex process, with the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting step.<sup>[3]</sup> HMGCR is the primary target of statin drugs, the most common therapy for hypercholesterolemia. By using CRISPR/Cas9 to disrupt the HMGCR gene, researchers can effectively knock out its function, leading to a significant reduction in cholesterol production. This application note provides a comprehensive overview and detailed protocols for using CRISPR/Cas9 to modulate cholesterol levels by targeting the HMGCR gene in mammalian cells. This approach serves as a powerful model for studying lipid metabolism and developing novel therapeutic strategies.<sup>[4][5]</sup>

## Principle of the Method

The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.<sup>[6]</sup> For knocking out the HMGCR gene, an sgRNA is designed to be complementary to a sequence within a critical exon of HMGCR. When the Cas9 and sgRNA are introduced into a cell, the sgRNA guides the Cas9 nuclease to the target DNA sequence. Cas9 then creates a double-strand break (DSB) in the DNA.<sup>[7]</sup>

The cell's natural DNA repair machinery attempts to fix this break, primarily through a process called non-homologous end joining (NHEJ). NHEJ is an error-prone process that often results in small insertions or deletions (indels) at the site of the break.<sup>[6]</sup> These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional HMGCR protein. The resulting loss of HMGCR activity blocks the cholesterol biosynthesis pathway, thereby reducing cellular cholesterol levels.

## Experimental Protocols

### Protocol 1: sgRNA Design and Validation for HMGCR Knockout

**Objective:** To design and validate sgRNAs that efficiently target the human HMGCR gene for knockout.

**Materials:**

- sgRNA design software (e.g., Benchling, CRISPOR)<sup>[8]</sup>
- HEK293T or other easily transfectable human cell line
- Plasmid vector for expressing sgRNA and Cas9 (e.g., all-in-one vector)<sup>[9][10]</sup>
- Lipofectamine™ 3000 or other transfection reagent
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Genomic DNA extraction kit
- PCR primers flanking the HMGCR target site

- High-fidelity DNA polymerase
- T7 Endonuclease I (T7E1) assay kit[11][12]
- Agarose gel electrophoresis system

#### Procedure:

- **sgRNA Design:** a. Obtain the sequence of the human HMGCR gene from a database like NCBI. b. Use an online sgRNA design tool to identify potential 20-nucleotide target sequences within an early exon.[13] The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).[14] c. Select 2-3 sgRNAs with high predicted on-target scores and low predicted off-target effects.[15]
- **sgRNA Cloning:** a. Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences. b. Clone these oligonucleotides into a CRISPR/Cas9 expression vector according to the manufacturer's protocol.
- **Transfection:** a. Plate HEK293T cells in a 6-well plate and grow to 70-80% confluency. b. Transfect the cells with the sgRNA/Cas9 plasmids using a suitable transfection reagent.[16] Include a negative control (e.g., a plasmid with a non-targeting sgRNA).
- **Genomic DNA Extraction:** a. 48-72 hours post-transfection, harvest the cells. b. Extract genomic DNA from a portion of the cells using a commercial kit.
- **Assessment of Editing Efficiency (T7E1 Assay):** a. Amplify the genomic region surrounding the HMGCR target site using PCR with high-fidelity polymerase.[17][18] b. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.[19] c. Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.[11] d. Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing. e. Quantify the band intensities to estimate the percentage of gene editing.

## Protocol 2: Generation of a Stable HMGCR Knockout Cell Line

Objective: To create a stable, clonal cell line with a functional knockout of the HMGCR gene.

Materials:

- Validated HMGCR sgRNA/Cas9 plasmid
- Hepatoma cell line (e.g., HepG2, a human liver cancer cell line that actively synthesizes cholesterol)
- 96-well plates for single-cell cloning
- Western blot supplies (antibodies for HMGCR and a loading control like GAPDH)
- Sanger sequencing service

Procedure:

- Transfection and Selection: a. Transfect HepG2 cells with the most efficient sgRNA/Cas9 plasmid identified in Protocol 1. b. If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells.
- Single-Cell Cloning: a. After selection (or 48 hours post-transfection if no selection is used), dilute the cells to a concentration of approximately 1 cell per 100  $\mu\text{L}$ . b. Plate 100  $\mu\text{L}$  per well in multiple 96-well plates.<sup>[9]</sup> c. Visually inspect the plates to identify wells containing a single cell.
- Clonal Expansion: a. Culture the single-cell clones until they form colonies. b. Gradually expand the clones by transferring them to larger wells (e.g., 24-well, then 6-well plates).
- Screening and Validation: a. Genomic Validation: Extract genomic DNA from each expanded clone. PCR amplify the HMGCR target region and send the product for Sanger sequencing to confirm the presence of indel mutations.<sup>[9]</sup> b. Protein Validation (Western Blot): Lyse cells from each clone and perform a Western blot to confirm the absence of the HMGCR protein. This is the definitive test for a functional knockout.

## Protocol 3: Quantification of Cellular Cholesterol Levels

Objective: To measure the impact of HMGCR knockout on total cellular cholesterol levels.

#### Materials:

- Wild-type (WT) and validated HMGCR knockout (KO) HepG2 cell lines
- Total Cholesterol Assay Kit (Colorimetric or Fluorometric)[20][21]
- Cell lysis buffer compatible with the cholesterol assay
- BCA protein assay kit
- 96-well plate reader

#### Procedure:

- Cell Culture: a. Plate WT and HMGCR KO HepG2 cells in parallel and culture under standard conditions.
- Sample Preparation: a. Harvest and count the cells. b. Lyse the cells according to the cholesterol assay kit's protocol.[22] c. Clear the lysate by centrifugation.
- Cholesterol Quantification: a. Perform the cholesterol quantification assay on the cell lysates according to the manufacturer's instructions.[23][24] The assay typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the amount of cholesterol present. b. Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: a. Calculate the cholesterol concentration in each sample based on a standard curve. b. Normalize the cholesterol concentration to the total protein content of the lysate (determined by a BCA assay) to account for differences in cell number. c. Compare the normalized cholesterol levels between WT and HMGCR KO cells and perform statistical analysis (e.g., t-test).

## Data Presentation

Table 1: Validation of sgRNA Editing Efficiency in HEK293T Cells

sgRNA ID	Target Sequence (5' - 3')	Editing Efficiency (%)	Method
HMGCR.sg1	GGTCCGCTATTGGT GAATGC	28.5	T7E1 Assay
HMGCR.sg2	TCATCAGGAACAGC ACAGAA	15.2	T7E1 Assay
HMGCR.sg3	CTTTAGTCACCTGC TGAATA	21.8	T7E1 Assay
Control	Non-targeting sequence	< 1.0	T7E1 Assay

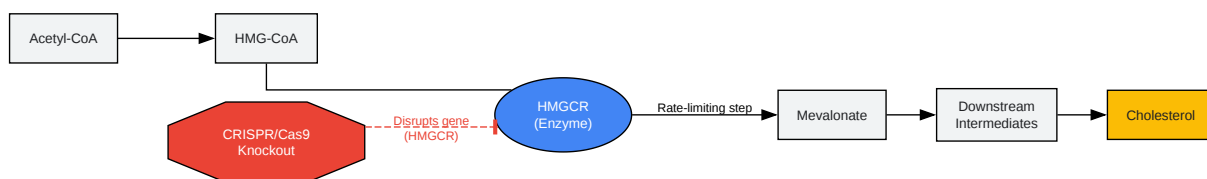
Table 2: Characterization of Stable HMGCR Knockout HepG2 Clones

Clone ID	Genotype (from Sanger Sequencing)	HMGCR Protein Level (% of WT)	Method
WT	Wild-Type	100	Western Blot
KO Clone #1	Biallelic: -7 bp / +1 bp frameshift	< 2	Western Blot
KO Clone #2	Biallelic: -1 bp / -1 bp frameshift	< 2	Western Blot
KO Clone #3	Monoallelic: -4 bp / Wild-Type	48	Western Blot

Table 3: Impact of HMGCR Knockout on Cellular Cholesterol Levels

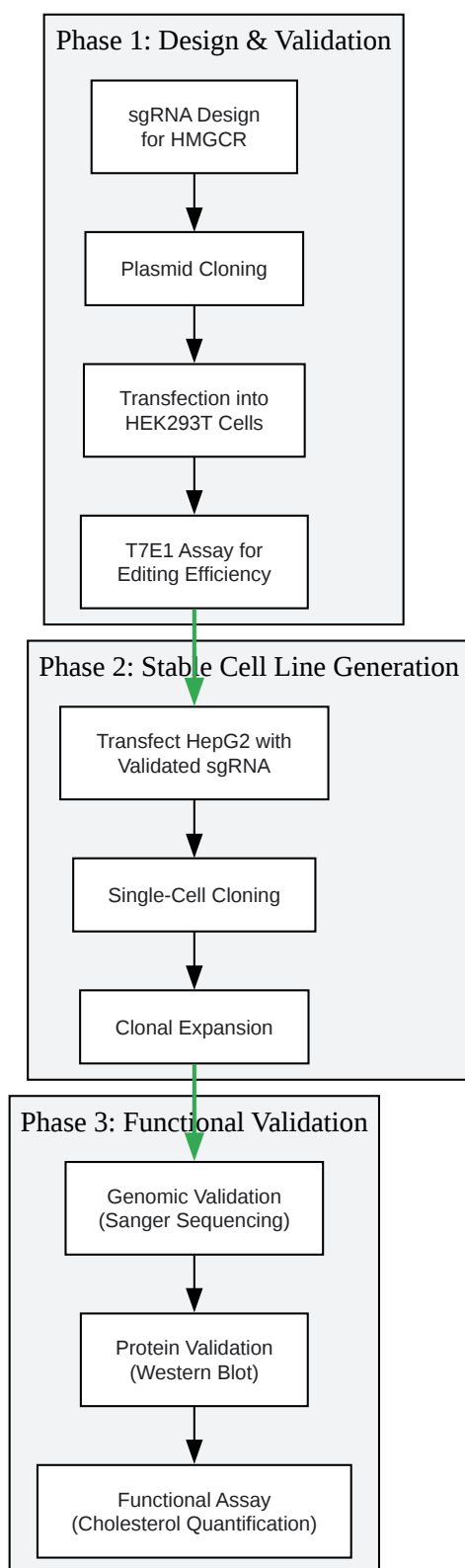
Cell Line	Total Cholesterol ( $\mu\text{g}/\text{mg}$ protein)	Fold Change vs. WT	p-value
Wild-Type (WT)	$25.4 \pm 2.1$	1.00	-
HMGCR KO Clone #1	$9.8 \pm 1.5$	0.39	$< 0.001$
HMGCR KO Clone #2	$10.5 \pm 1.8$	0.41	$< 0.001$

## Visualizations



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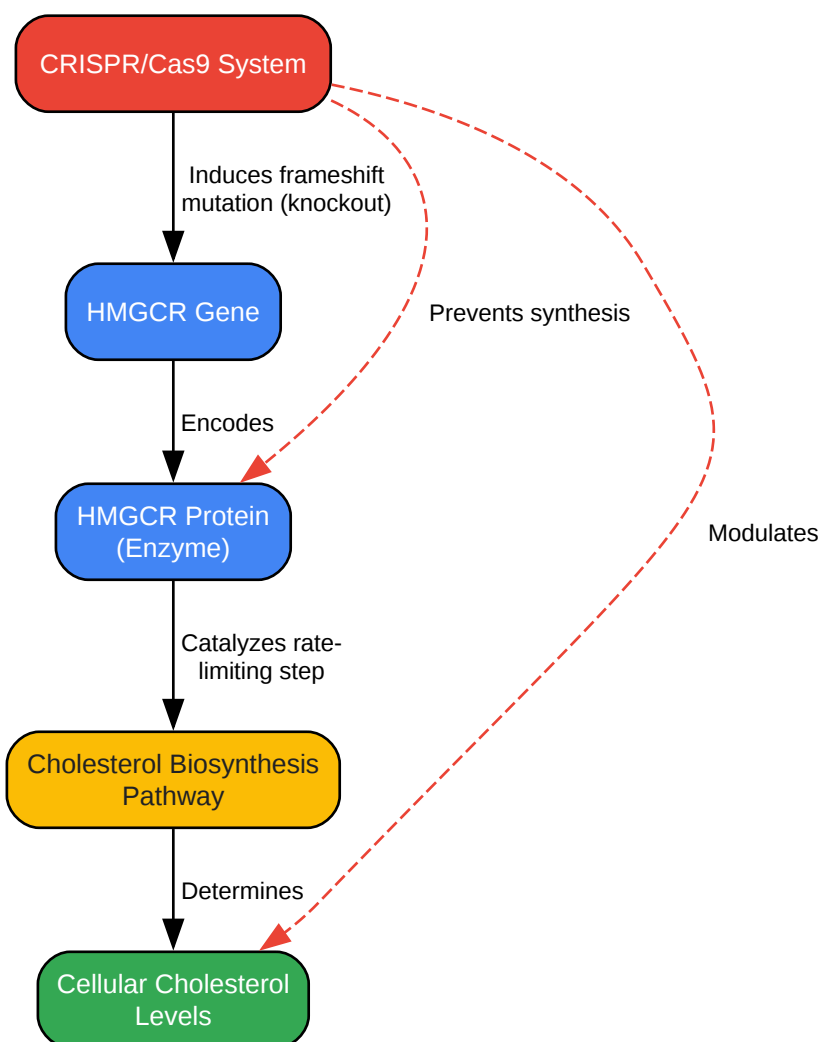
Caption: CRISPR/Cas9 targeting of the HMGCR gene to inhibit cholesterol synthesis.



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Caption: Workflow for CRISPR-mediated HMGCR knockout and validation.





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Caption: Logical framework for CRISPR-based modulation of a metabolic pathway.

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